N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrFN2O2/c1-13-10-17(7-8-18(13)21)23-20(26)15-4-9-19(25)24(12-15)11-14-2-5-16(22)6-3-14/h2-10,12H,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWULUZYORUYHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-bromo-3-methylphenylamine and 4-fluorobenzyl chloride. The reaction conditions usually require a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction. The intermediate products are then subjected to further reactions, including cyclization and amide formation, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares key structural features and molecular properties of the target compound with analogs from the evidence:
Key Observations:
Halogen Influence : The target compound’s 4-bromo-3-methylphenyl group contrasts with chlorine substituents in analogs . Bromine’s larger atomic radius may enhance hydrophobic binding compared to chlorine, while fluorine (on the benzyl group) improves metabolic stability and lipophilicity .
The target’s bromine and fluorine balance lipophilicity and polarity.
Core Heterocycle : Pyridazine derivatives (e.g., ) exhibit full aromaticity, whereas the target’s dihydropyridine offers redox-active properties and conformational flexibility, which may influence pharmacokinetics .
Binding and Activity
- Chlorinated Analogs: Compounds with multiple chlorines (e.g., ) show increased molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
- Trifluoromethyl Derivatives : The trifluoromethyl group in enhances metabolic stability due to its strong electron-withdrawing nature, a feature absent in the target compound. This may render more suitable for long-acting therapies.
Biological Activity
N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a dihydropyridine core substituted with a brominated phenyl group and a fluorinated phenyl group. These substitutions enhance its lipophilicity and biological interaction potential.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in key biochemical pathways. The specific mechanisms may include:
- Inhibition of Proinflammatory Cytokines: Similar compounds have demonstrated the ability to inhibit the release of proinflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory responses .
- Modulation of NF-κB Pathway: The compound may inhibit the activation of the NF-κB pathway, leading to reduced inflammation and improved outcomes in models of acute lung injury and sepsis .
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
Anti-inflammatory Activity
Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory effects. For instance, a derivative was shown to alleviate symptoms in models of lipopolysaccharide (LPS)-induced acute lung injury by reducing pulmonary edema and macrophage infiltration .
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics. For example, one derivative showed a half-life (T1/2) of 11.8 hours and a bioavailability (F) of 36.3%, indicating potential for effective dosing regimens in therapeutic applications .
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
-
Acute Lung Injury Model:
- Study Findings: In vivo administration of a related derivative significantly improved survival rates in LPS-induced sepsis models and reduced pathological changes in lung tissue.
- Mechanism: The compound inhibited proinflammatory cytokine expression and macrophage activation, demonstrating its potential as an anti-inflammatory agent .
- Cytokine Inhibition:
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other dihydropyridine derivatives:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Compound A | Structure A | Anti-inflammatory | Inhibits IL-6 and TNF-α |
| Compound B | Structure B | Antioxidant | Protects against oxidative stress |
| Compound C | Structure C | Anticancer | Induces apoptosis in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
